Z-D-Thr-OH

Peptide synthesis Stereochemistry Chirality

Choose Z-D-Thr-OH for its specific D-configuration and classical Cbz protection. This ensures orthogonal stability to acids/bases for Boc-chemistry compatibility and final hydrogenolytic deprotection. Differentiates from L-enantiomers and Fmoc alternatives, preventing diastereomers and premature cleavage. Essential for introducing D-Thr residues to enhance proteolytic stability and modulate biological activity.

Molecular Formula C12H15NO5
Molecular Weight 253.25 g/mol
CAS No. 80384-27-6
Cat. No. B554475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-D-Thr-OH
CAS80384-27-6
SynonymsZ-D-Thr-OH; 80384-27-6; Z-D-threonine; N-Carbobenzoxy-D-threonine; (2R,3S)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoicacid; N-Cbz-D-threonine; N-BENZYLOXYCARBONYL-D-THREONINE; (2R,3S)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoicacid; Cbz-D-Thr-OH; AC1LGXJI; CBZ-D-THREONINE; PHQ-DTH; SCHEMBL6389671; 97225_FLUKA; MolPort-003-939-987; ZINC392036; KM2030; MFCD00037808; AKOS015836906; AB01667; N-ALPHA-CARBOBENZOXY-D-THREONINE; AJ-21223; AK111191; C2138; ST24034005
Molecular FormulaC12H15NO5
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)O
InChIInChI=1S/C12H15NO5/c1-8(14)10(11(15)16)13-12(17)18-7-9-5-3-2-4-6-9/h2-6,8,10,14H,7H2,1H3,(H,13,17)(H,15,16)/t8-,10+/m0/s1
InChIKeyIPJUIRDNBFZGQN-WCBMZHEXSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-D-Thr-OH (CAS 80384-27-6) for Solution-Phase Peptide Synthesis: Baseline Specifications and Procurement Profile


Z-D-Thr-OH (N-Benzyloxycarbonyl-D-threonine) is a D-enantiomeric threonine derivative protected at the Nα-position with the classical benzyloxycarbonyl (Cbz, Z) group [1]. It serves as a building block for introducing D-Thr residues into peptides and dehydropeptides via solution-phase synthesis, where the Z group provides orthogonal stability to acids and bases, enabling compatibility with Boc-chemistry side-chain protection and strategic final-stage hydrogenolytic deprotection . Commercial specifications from major suppliers indicate a purity of ≥98.0% by HPLC or TLC, with an optical rotation of approximately +4 ± 2° (c=1 in MeOH) or +4° to +7° (c=2 in AcOH), confirming its D-configuration . The compound is supplied as a white to off-white crystalline powder with a melting point of 100–106°C and is soluble in common organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Z-D-Thr-OH (CAS 80384-27-6): Why L-Enantiomer or Fmoc-D-Thr-OH Substitution Fails in Orthogonal Protection Workflows


Direct substitution of Z-D-Thr-OH with its L-enantiomer (Z-Thr-OH, CAS 19728-63-3) yields diastereomeric peptides with altered secondary structure, biological recognition, and protease susceptibility . Substitution with Fmoc-D-Thr-OH (CAS 157355-81-2) is incompatible with solution-phase routes requiring orthogonal stability, as the Fmoc group is base-labile and cleaved under the piperidine conditions central to Fmoc-SPPS . The Z group, in contrast, is stable to both base and mild acid, enabling its use as a persistent orthogonal protecting group in multi-step solution-phase syntheses and facilitating final-stage deprotection via catalytic hydrogenolysis under neutral conditions . Substitution with unprotected D-threonine eliminates regioselective control during peptide coupling, leading to uncontrolled oligomerization and side-chain acylation . These stereochemical and orthogonal stability distinctions preclude generic interchange and necessitate the procurement of Z-D-Thr-OH specifically.

Z-D-Thr-OH (CAS 80384-27-6): Product-Specific Quantitative Evidence for Scientific Selection and Procurement Decisions


Stereochemical Identity Verification for D-Enantiomeric Peptide Synthesis: Z-D-Thr-OH vs. Z-Thr-OH (L-Enantiomer)

Z-D-Thr-OH is the D-enantiomeric form of protected threonine, which is essential for synthesizing D-amino acid-containing peptides. The stereochemistry is confirmed by optical rotation measurement [1]. The L-enantiomer, Z-Thr-OH (CAS 19728-63-3), serves a different purpose in synthesizing natural L-peptides. This distinction is critical for maintaining biological activity and peptide conformation .

Peptide synthesis Stereochemistry Chirality

Orthogonal Stability of Z Group for Solution-Phase Synthesis: Z-D-Thr-OH vs. Fmoc-D-Thr-OH

The benzyloxycarbonyl (Z) group in Z-D-Thr-OH provides orthogonal stability to bases and mild acids, unlike the base-labile Fmoc group . This allows Z-D-Thr-OH to remain intact during Boc-chemistry side-chain deprotection steps, which involve acidic conditions that would remove Boc groups but leave the Z group unaffected . Fmoc-D-Thr-OH, conversely, would be cleaved under the basic conditions used for Fmoc removal in SPPS, making it unsuitable for solution-phase orthogonal protection strategies .

Peptide synthesis Protecting groups Orthogonal stability

Commercial Purity Benchmarking: Z-D-Thr-OH (≥98% HPLC) vs. Lower-Grade Alternatives

Z-D-Thr-OH is commercially available from multiple suppliers with a minimum purity specification of ≥98.0% by HPLC, ensuring high quality for sensitive peptide synthesis applications [1]. This level of purity minimizes the presence of impurities that could interfere with coupling reactions or lead to side products. While lower-purity grades (e.g., 95%) exist, they are less suitable for critical research and development where reproducibility and yield are paramount .

Purity Quality control Peptide synthesis

Solubility Profile for Solution-Phase Peptide Synthesis: Z-D-Thr-OH vs. Unprotected D-Threonine

Z-D-Thr-OH exhibits good solubility in a range of organic solvents commonly used in solution-phase peptide synthesis, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . This is in contrast to unprotected D-threonine, which is highly water-soluble but poorly soluble in most organic solvents, limiting its direct use in organic-phase coupling reactions [1]. The enhanced organic solubility of Z-D-Thr-OH facilitates its use in standard peptide coupling protocols.

Solubility Peptide synthesis Organic solvents

Z-D-Thr-OH (CAS 80384-27-6): Optimal Application Scenarios Driven by Quantitative Evidence


Synthesis of D-Amino Acid-Containing Bioactive Peptides

Z-D-Thr-OH is specifically used for introducing D-threonine residues into peptides to enhance proteolytic stability or modulate biological activity . The optical rotation data confirms its D-configuration, which is essential for achieving the desired stereochemical outcome [1].

Solution-Phase Synthesis Using Orthogonal Protection Strategies

The orthogonal stability of the Z group makes Z-D-Thr-OH ideal for solution-phase peptide synthesis where sequential deprotection is required . The compound's solubility in organic solvents facilitates coupling reactions .

Preparation of Dehydropeptides via β-Elimination

O-Cbz protected threonine derivatives, including those related to Z-D-Thr-OH, serve as precursors for the synthesis of dehydroamino butyric acid derivatives, which are valuable in peptide chemistry [2].

Quality Control and Analytical Method Development

Z-D-Thr-OH, with its defined purity and characterization data, is used as a reference standard for analytical method development and validation in pharmaceutical quality control [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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